2-Amino-4-fluoro-5-methoxyphenol
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Overview
Description
2-Amino-4-fluoro-5-methoxyphenol: is an organic compound with the molecular formula C7H8FNO2 It is a derivative of phenol, characterized by the presence of amino, fluoro, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-methoxyphenol typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroanisole, followed by reduction to obtain the corresponding amino derivative. The final step involves the demethylation of the methoxy group to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluoro-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique substituent pattern.
Industry: Used in the production of materials with specific properties, such as UV absorbers and antioxidants.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methoxyphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity to these targets .
Comparison with Similar Compounds
2-Amino-4-methoxyphenol: Lacks the fluoro substituent.
2-Amino-5-fluorophenol: Lacks the methoxy substituent.
4-Fluoro-5-methoxyphenol: Lacks the amino substituent.
Uniqueness: 2-Amino-4-fluoro-5-methoxyphenol is unique due to the combination of amino, fluoro, and methoxy groups on the phenol ring. This unique combination can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-methoxyphenol |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3 |
InChI Key |
VTLGAGAJUQORSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)N)F |
Origin of Product |
United States |
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